molecular formula C8H10F2N2O B13065206 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13065206
M. Wt: 188.17 g/mol
InChI Key: RJCAJZYVHQOTFV-UHFFFAOYSA-N
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Description

5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one is a fluorinated pyridinone derivative. This compound is notable for its unique structure, which includes a difluoroethyl group and a methyl group attached to the pyridinone ring. It has a molecular weight of 188.17 g/mol and is known for its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-6-methyl-2-pyridone with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridinone derivatives .

Scientific Research Applications

5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory effects on certain biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the difluoroethyl and methyl groups in 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one makes it unique compared to its analogs. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

5-amino-1-(2,2-difluoroethyl)-6-methylpyridin-2-one

InChI

InChI=1S/C8H10F2N2O/c1-5-6(11)2-3-8(13)12(5)4-7(9)10/h2-3,7H,4,11H2,1H3

InChI Key

RJCAJZYVHQOTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CC(F)F)N

Origin of Product

United States

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